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Compound of Interest

Compound Name:
(3-Amino-2-

methylphenyl)methanol

Cat. No.: B104730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (3-Amino-2-
methylphenyl)methanol (CAS No: 148031-41-6), a key intermediate in various synthetic

applications. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, details the experimental methodologies for

their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data
The following tables summarize the key spectral data for (3-Amino-2-
methylphenyl)methanol.

Table 1: Mass Spectrometry (MS) Data
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Parameter Value Source

Molecular Formula C₈H₁₁NO PubChem[1]

Molecular Weight 137.18 g/mol PubChem[1]

Ionization Mode Electron Ionization (EI) Inferred from GC-MS

Major Peaks (m/z)

Base Peak 119 PubChem[1]

Molecular Ion [M]⁺ 137 PubChem[1]

Other Significant Peaks 118 PubChem[1]

Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Note: Specific, experimentally verified high-resolution NMR data for (3-Amino-2-
methylphenyl)methanol is not readily available in the public domain. The data presented

below are predicted values or would be found in specialized databases. Researchers should

acquire and interpret their own spectra for definitive assignment.
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¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm) Multiplicity

~ 2.1 Singlet

~ 3.5 Broad Singlet

~ 4.5 Singlet

~ 5.0 Broad Singlet

6.6 - 7.1 Multiplet

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ, ppm) Assignment

~ 15-20 -CH₃

~ 60-65 -CH₂OH

~ 115-130 Aromatic CH

~ 135-145 Aromatic Quaternary Carbons

Table 3: Infrared (IR) Spectroscopy Data
Note: As with NMR data, a public-domain, high-resolution IR spectrum with full peak

assignments is not available. The following are characteristic absorption bands expected for

the functional groups present in the molecule.
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Frequency Range

(cm⁻¹)
Intensity Vibrational Mode Functional Group

3400 - 3200 Strong, Broad O-H Stretch Hydroxyl (-OH)

3300 - 3100 Medium, Doublet N-H Stretch Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch Methyl (-CH₃)

1620 - 1580 Medium N-H Bend Amine (-NH₂)

1600 - 1450 Medium to Strong C=C Stretch Aromatic Ring

1250 - 1000 Strong C-O Stretch Alcohol

850 - 750 Strong
C-H Bend (out-of-

plane)
Aromatic Substitution

Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the spectral

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized protocol for obtaining NMR spectra of a small organic molecule like (3-Amino-2-
methylphenyl)methanol is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-

d₆). The choice of solvent is critical to avoid interfering signals.[2]

Transfer: Filter the resulting solution into a clean, dry 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

typically used.

Acquisition Parameters: Set the spectral width to cover the expected range of proton

chemical shifts (e.g., 0-12 ppm). An acquisition time of 2-4 seconds and a relaxation delay

of 1-5 seconds are common.[2]

Number of Scans: Typically 8 to 64 scans are co-added to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled single-pulse experiment is standard to produce a

spectrum with single lines for each unique carbon.

Acquisition Parameters: A wider spectral width is required (e.g., 0-220 ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally necessary

due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
For a solid sample such as (3-Amino-2-methylphenyl)methanol, one of the following

methods is typically employed:

Attenuated Total Reflectance (ATR):

Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean.[3]

Sample Application: Place a small amount of the solid powder directly onto the crystal

surface.[3]

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.[3]

Data Acquisition: Collect the spectrum. The IR beam interacts with the surface of the

sample, and the resulting spectrum is recorded.
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Potassium Bromide (KBr) Pellet:

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder

using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure

using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the

transmission spectrum.

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile,

thermally stable compound like (3-Amino-2-methylphenyl)methanol.

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a volatile organic solvent such as dichloromethane or methanol.[4]

GC Separation:

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is

heated to vaporize the sample.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a

capillary column. The column's stationary phase separates the components of the sample

based on their boiling points and polarity.

MS Analysis:

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) is a common method where the molecules are

bombarded with high-energy electrons, causing them to fragment and form characteristic

charged ions.

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by

a mass analyzer (e.g., a quadrupole).
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Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data

interpretation.
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Caption: Workflow for Spectroscopic Analysis of (3-Amino-2-methylphenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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